LSD1 Inhibitory Activity and Selectivity vs. MAO-A: 7-Amino Benzothiazinone Target Engagement Profile
The 7-amino benzothiazinone compound exhibits measurable, albeit modest, inhibition of human recombinant lysine-specific demethylase 1 (LSD1) with an IC50 of 10 µM (10,000 nM) [1]. Critically, when counter-screened against human monoamine oxidase A (MAO-A)—a structurally related flavin-dependent oxidase and a common off-target for LSD1 inhibitor programs—the compound shows negligible inhibition (IC50 > 100 µM) [1]. This represents a >10-fold selectivity window for LSD1 over MAO-A. By comparison, the most potent 2H-1,4-benzothiazin-3(4H)-one derivatives reported in a systematic MAO inhibition study (Hitge et al., 2022) achieve MAO-A IC50 values as low as 0.714 µM (compound 1d) and MAO-B IC50 values as low as 0.0027 µM (compound 1b) [2]. The 7-amino compound thus occupies a distinct selectivity niche: it avoids the potent MAO engagement seen in optimized benzothiazinones while retaining measurable target engagement at LSD1.
| Evidence Dimension | LSD1 inhibition potency and MAO-A selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 10,000 nM (10 µM); MAO-A IC50 > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Most potent benzothiazinone MAO-A inhibitor (1d): IC50 = 0.714 µM (714 nM); Most potent MAO-B inhibitor (1b): IC50 = 0.0027 µM (2.7 nM) |
| Quantified Difference | Target compound is >140-fold less potent at MAO-A than the most potent benzothiazinone analog (1d); LSD1/MAO-A selectivity ratio >10-fold |
| Conditions | LSD1: Human recombinant LSD1, H2O2 production assay with methylated peptide substrate, Amplex Red detection, 30 min incubation. MAO-A: Human MAO-A, (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation, luciferin detection. |
Why This Matters
For LSD1-targeted probe or lead discovery, the >10-fold selectivity window over MAO-A reduces the risk of MAO-driven off-target pharmacology, a concern that is absent when selecting uncharacterized or pan-MAO-active benzothiazinone analogs.
- [1] BindingDB Entry BDBM50067587 / CHEMBL3402055. 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one: LSD1 IC50 = 10,000 nM; MAO-A IC50 > 100,000 nM. Data curated by ChEMBL. Associated PubMed ID: 25827526 (screening dataset context). View Source
- [2] Hitge R, Petzer A, Petzer JP. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorg Med Chem Lett. 2022 Dec 1;77:129038. doi: 10.1016/j.bmcl.2022.129038. PMID: 36307034. View Source
